3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid
Description
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid (CAS: 1423367-36-5) is a boronic acid derivative featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 5-position and a phenylboronic acid moiety at the 3-position of the phenyl ring. This compound is notable for its dual functional groups: the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, while the oxadiazole ring may confer stability and influence bioactivity .
Properties
IUPAC Name |
[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c1-2-9-12-10(13-16-9)7-4-3-5-8(6-7)11(14)15/h3-6,14-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKLYGGFHUZTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=NOC(=N2)CC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an appropriate amidoxime with an ester or nitrile under acidic or basic conditions.
Attachment to the Phenyl Ring: The oxadiazole moiety is then attached to the phenyl ring via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is in the field of medicinal chemistry. Its structural similarity to other bioactive compounds allows it to serve as a scaffold for the development of new pharmaceuticals. Research has indicated that derivatives of oxadiazole compounds can exhibit significant biological activity, including anti-inflammatory and anticancer properties.
Case Study : A study demonstrated that oxadiazole derivatives could inhibit specific enzymes related to cancer progression. The incorporation of the boronic acid moiety enhances the binding affinity to target proteins, potentially leading to more effective therapeutic agents .
Bioconjugation and Drug Delivery
The boronic acid group is particularly valuable in bioconjugation processes due to its ability to selectively bind to glycoproteins and other biomolecules containing diols. This property can be exploited for targeted drug delivery systems.
Application Example :
- Targeting Cancer Cells : By conjugating this compound with therapeutic agents, researchers have developed systems that selectively deliver drugs to cancer cells, minimizing side effects on healthy tissues .
Synthetic Chemistry
In synthetic organic chemistry, this compound can be utilized in various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. The presence of the boronic acid group allows for the formation of carbon-carbon bonds under mild conditions.
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki-Miyaura | Formation of biaryl compounds using aryl halides | |
| Sonogashira Coupling | Coupling terminal alkynes with aryl halides |
These reactions are essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Analytical Chemistry
The compound's ability to form complexes with sugars makes it useful in analytical chemistry for detecting carbohydrates. This application is particularly relevant in biosensors designed for glucose monitoring.
Research Insight :
Studies have shown that phenylboronic acids can selectively bind to glucose, allowing for the development of sensitive glucose sensors that could aid in diabetes management .
Mechanism of Action
The mechanism of action of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme, such as serine or threonine.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The ethyl group on the oxadiazole ring distinguishes this compound from analogs with methyl or propyl substituents. Key comparisons include:
- Ethyl vs. Methyl : The ethyl group provides moderate lipophilicity compared to the methyl analog, balancing solubility and reactivity. The methyl derivative (CAS 1217501-31-9) is more readily available, with annual sales of 242 bottles, suggesting broader utility in research .
- Ethyl vs. Propyl : The propyl analog (C₁₁H₁₃BN₂O₃) exhibits greater steric bulk, which may hinder reactivity in cross-coupling reactions but improve binding in hydrophobic enzyme pockets .
Positional Isomerism of Boronic Acid Group
The position of the boronic acid group on the phenyl ring significantly impacts reactivity and applications:
- Meta vs. Para : The para isomer (BB-0473) may exhibit enhanced reactivity in cross-coupling due to reduced steric interference, whereas the meta position in the target compound could favor specific enzyme interactions .
Biological Activity
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 5-ethyl-1,2,4-oxadiazole moiety. Its molecular formula is CHBNO, with a molecular weight of approximately 209.2 g/mol. The presence of the boronic acid group allows for reversible covalent bonding with diols and other nucleophiles, which is crucial for its biological activity .
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The boronic acid moiety can form reversible covalent bonds with nucleophilic residues (e.g., serine or threonine) at the active sites of target enzymes such as proteases and kinases. This interaction can modulate enzyme activity, making it a potential candidate for drug development aimed at various diseases.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains. In particular, studies have demonstrated that oxadiazole-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 18 |
| This compound | Pseudomonas aeruginosa | 22 |
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound on various cell lines have shown that it can selectively inhibit cancer cell proliferation while exhibiting low toxicity towards normal cells. For example, when tested against L929 normal fibroblast cells and A549 lung cancer cells, the compound demonstrated a favorable selectivity index .
Table 2: Cytotoxicity Results
| Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 6 | 100 | 95 |
| 12 | 110 | 105 |
| 50 | 85 | 75 |
| 100 | 70 | 60 |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives similar to our compound. For instance:
- Antibacterial Activity : A study evaluated a series of oxadiazole derivatives for their antibacterial properties against common pathogens. The results indicated that compounds containing the oxadiazole ring were effective against multi-drug resistant strains .
- Enzyme Inhibition : Another research effort highlighted the ability of oxadiazole derivatives to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis. This inhibition was linked to potential applications in treating autoimmune diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenylboronic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling phenylboronic acid derivatives with oxadiazole precursors. For example, Suzuki-Miyaura cross-coupling (using palladium catalysts) is effective for introducing the boronic acid group to aromatic systems. Key steps include protecting group strategies for the oxadiazole moiety and optimizing reaction parameters (e.g., temperature, solvent, catalyst loading). Post-synthesis purification via silica gel chromatography or recrystallization is critical for isolating high-purity products .
Q. How can researchers characterize the purity and structural integrity of this compound?
Analytical techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm substituent positions and boron coordination.
- Mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 246.0811 for the ethyl ester derivative) .
- FT-IR spectroscopy to identify functional groups like B-O and C=N stretches.
- HPLC to assess purity, particularly for detecting hydrolyzed boronic acid byproducts .
Q. What stability considerations are critical for handling this compound?
The boronic acid group is prone to hydrolysis, forming boroxines. Storage under inert atmospheres (argon/nitrogen) at low temperatures (-20°C) in anhydrous solvents (e.g., THF, DMF) is recommended. Periodic NMR or HPLC analysis can monitor degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structure, and what challenges arise during refinement?
Single-crystal X-ray diffraction using software like SHELXL or Olex2 is ideal. Challenges include:
Q. What computational methods are suitable for studying electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict:
Q. How does the boronic acid group influence enzyme inhibition mechanisms?
The compound may act as a transition-state analog for serine hydrolases (e.g., chymotrypsin, subtilisin). Kinetic assays (e.g., IC₅₀ determination) and molecular docking can elucidate binding modes. Competitive inhibition is common, with Ki values in the µM range for related arylboronic acids .
Q. What strategies mitigate byproduct formation during synthesis?
Q. How does this compound compare to analogs with trifluoromethyl or methyl substituents?
Substituent effects can be studied via:
- Structure-activity relationships (SAR) : The ethyl group may enhance lipophilicity compared to methyl analogs, impacting membrane permeability.
- Electronic effects : Electron-withdrawing groups (e.g., CF₃) reduce boronic acid acidity, altering reactivity in cross-coupling .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
